

HSND80 vs. eFT508 (Tomivosertib): A Comparative Analysis of Target Residence Time

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Compound of Interest

Compound Name: HSND80

Cat. No.: B15606238

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In the landscape of kinase inhibitor drug discovery, target residence time has emerged as a critical parameter influencing in vivo efficacy and duration of action. This guide provides a detailed comparison of two inhibitors targeting the MAPK-interacting kinases 1 and 2 (MNK1 and MNK2): **HSND80** and eFT508 (tomivosertib). While both compounds inhibit these key regulators of protein synthesis, a crucial distinction lies in their target residence time, with **HSND80** demonstrating a significantly longer duration of target engagement.

Executive Summary

HSND80, a dual inhibitor of MNK and p70S6K, exhibits a substantially longer target residence time for both MNK1 and MNK2 compared to eFT508, a selective MNK1/2 inhibitor. This prolonged engagement by **HSND80** suggests a potential for more sustained target inhibition in a cellular context, which could translate to enhanced or more durable pharmacological effects. This comparison guide will delve into the available quantitative data, outline the experimental methodologies used to determine target residence time, and visualize the relevant signaling pathways.

Data Presentation

The following tables summarize the key quantitative data for **HSND80** and eFT508, highlighting the differences in their target residence times and binding affinities.

Table 1: Target Residence Time (τ) Comparison

Compound	Target	Target Residence Time (τ)
HSND80	MNK1	45 minutes[1][2][3]
MNK2	58 minutes[1][2][3]	
eFT508 (tomivosertib)	MNK1	1 minute[1]
MNK2	5 minutes[1]	

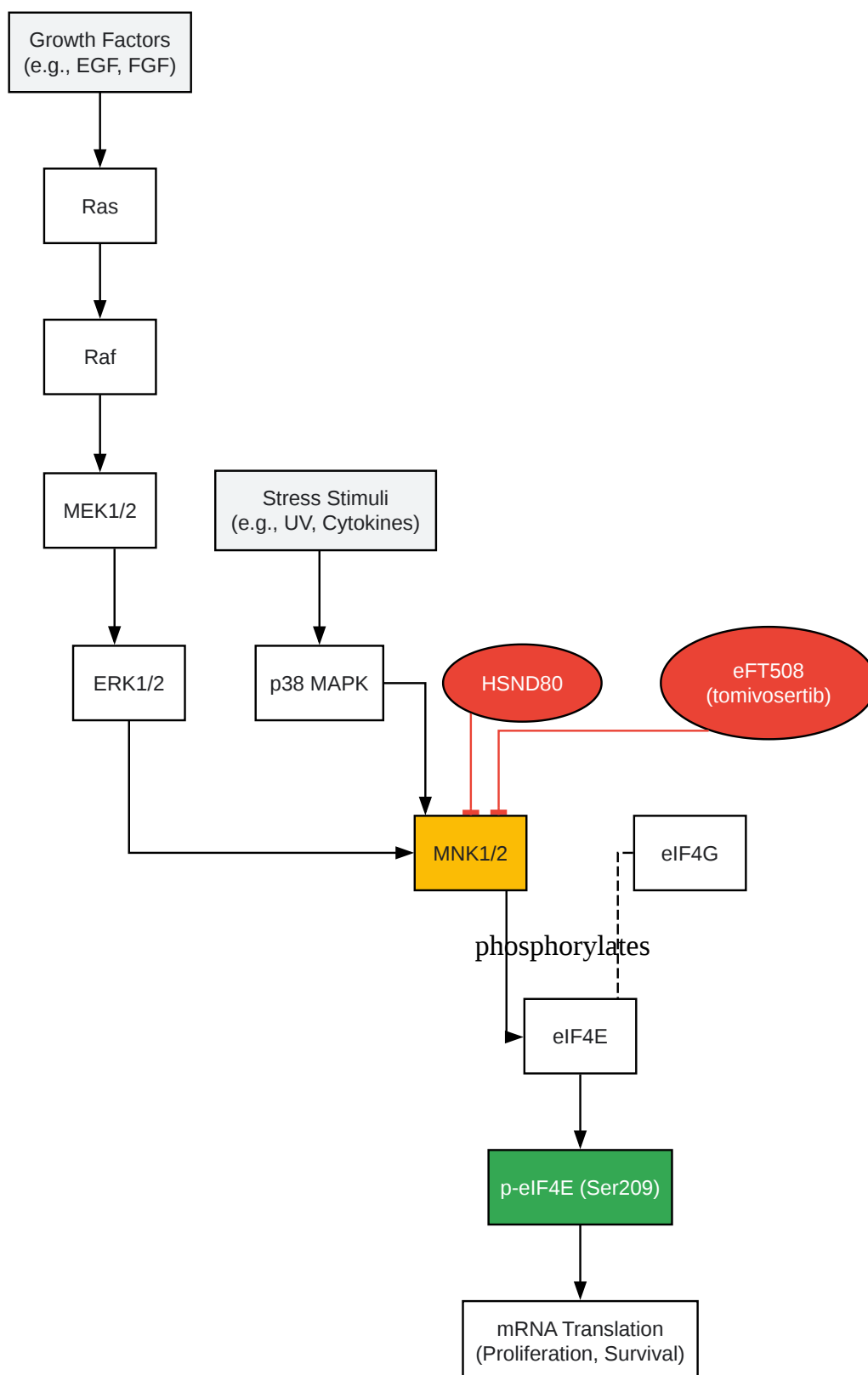
Table 2: Binding Affinity and Potency

Compound	Target	Kd (nM)	IC50 (nM)
HSND80	MNK1	44[2][3]	-
MNK2	4[2][3]	-	
eFT508 (tomivosertib)	MNK1	-	1-2.4[4][5][6]
MNK2	-	1-2[4][5][6]	

Mechanism of Action and Signaling Pathways

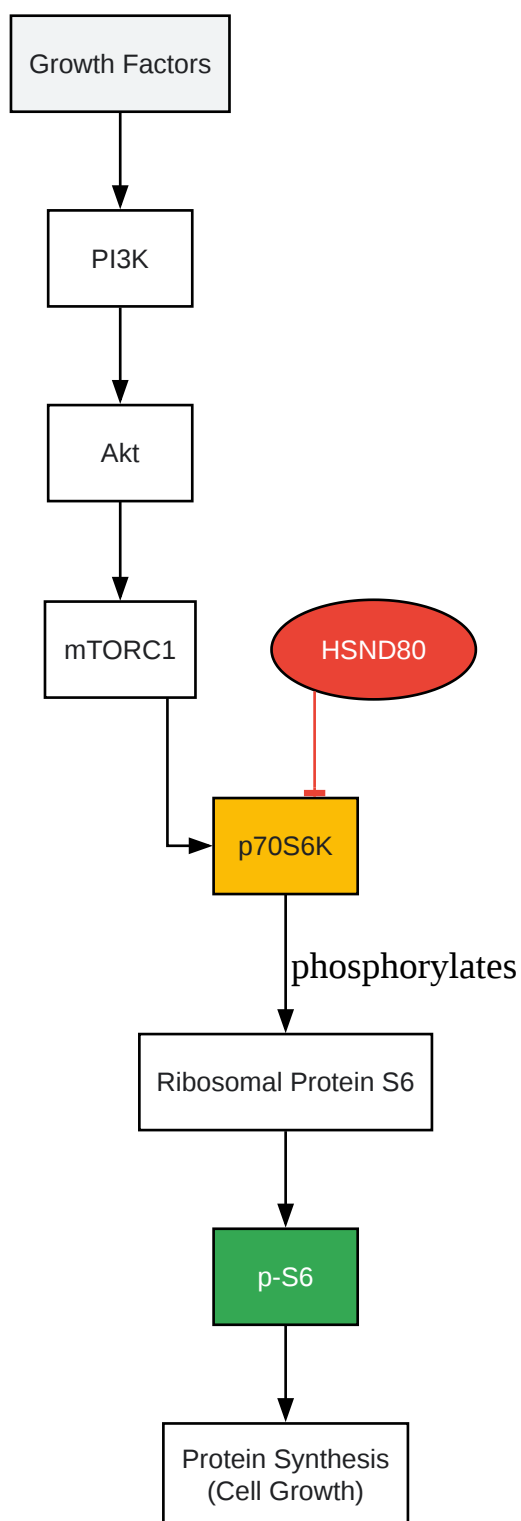
Both **HSND80** and eFT508 exert their effects by inhibiting MNK1 and MNK2, kinases that are key downstream effectors of the MAPK signaling pathways (ERK and p38). A primary substrate of MNK1/2 is the eukaryotic translation initiation factor 4E (eIF4E). By phosphorylating eIF4E at Ser209, MNK1/2 promote the translation of specific mRNAs involved in cell proliferation, survival, and immune signaling. Inhibition of MNK1/2 by **HSND80** or eFT508 leads to a reduction in eIF4E phosphorylation, thereby suppressing the translation of these oncogenic proteins.[4][7][8] eFT508 has been shown to be a reversible, ATP-competitive inhibitor of MNK1/2.[5]

HSND80 possesses a dual inhibitory activity, also targeting the p70S6 kinase (p70S6K).[1][2] p70S6K is a downstream effector of the PI3K/Akt/mTOR signaling pathway and plays a crucial role in cell growth and proliferation by phosphorylating the S6 ribosomal protein, which is involved in the translation of mRNAs containing a 5'-terminal oligopyrimidine tract (5'TOP).



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Caption: Simplified MNK1/2 Signaling Pathway.



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Caption: Simplified p70S6K Signaling Pathway.

Experimental Protocols

The determination of drug-target residence time is a key experiment in preclinical drug development. While the specific protocols for the published data on **HSND80** and eFT508 are not publicly available in full detail, a general methodology for measuring kinase inhibitor residence time using techniques like Surface Plasmon Resonance (SPR) or enzymatic "jump dilution" assays can be described.

Surface Plasmon Resonance (SPR) for Residence Time Measurement

SPR is a label-free technique that measures the binding and dissociation of molecules in real-time.

Objective: To determine the association (k_{on}) and dissociation (k_{off}) rate constants of the inhibitor-kinase complex. Residence time (τ) is calculated as the reciprocal of the dissociation rate constant ($1/k_{off}$).

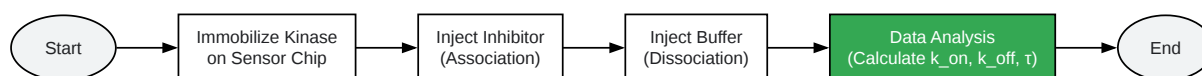
Materials:

- SPR instrument (e.g., Biacore)
- Sensor chip (e.g., CM5 chip)
- Purified recombinant MNK1 or MNK2 kinase
- **HSND80** and eFT508 compounds
- Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
- Running buffer (e.g., HBS-EP+)
- Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

- Immobilization: The kinase (ligand) is covalently immobilized on the sensor chip surface using standard amine coupling chemistry.

- **Binding:** A series of concentrations of the inhibitor (analyte) are injected over the chip surface, allowing for association with the immobilized kinase.
- **Dissociation:** Running buffer is flowed over the chip to initiate the dissociation of the inhibitor from the kinase.
- **Data Analysis:** The binding and dissociation phases are monitored in real-time as a change in the SPR signal. The resulting sensorgrams are fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to calculate the k_{on} and k_{off} values. The residence time (τ) is then calculated as $1/k_{off}$.



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Caption: General workflow for SPR-based residence time measurement.

Jump Dilution Enzymatic Assay

This method measures the recovery of kinase activity after rapid dilution of a pre-formed inhibitor-kinase complex.

Objective: To determine the dissociation rate constant (k_{off}) by monitoring the return of enzymatic activity.

Materials:

- Purified MNK1 or MNK2 kinase
- **HSND80** and eFT508 compounds
- Kinase substrate (e.g., a peptide substrate for MNK)
- ATP
- Assay buffer

- Detection reagents (e.g., ADP-Glo™ Kinase Assay)
- Microplate reader

Procedure:

- **Complex Formation:** The kinase and inhibitor are pre-incubated at concentrations significantly above the K_d to ensure the formation of the inhibitor-kinase complex.
- **Jump Dilution:** The pre-formed complex is rapidly diluted into a reaction mixture containing the kinase substrate and a high concentration of ATP. This dilution reduces the free inhibitor concentration to a level that minimizes rebinding.
- **Activity Measurement:** The recovery of kinase activity is monitored over time by measuring the formation of the reaction product (e.g., ADP).
- **Data Analysis:** The rate of activity recovery is fitted to a first-order equation to determine the dissociation rate constant (k_{off}), from which the residence time ($\tau = 1/k_{off}$) is calculated.

Conclusion

The comparison between **HSND80** and eFT508 (tomivosertib) underscores the importance of considering target residence time in addition to traditional metrics like IC_{50} or K_d . The significantly longer target residence time of **HSND80** for both MNK1 and MNK2 suggests a more durable inhibition of these kinases. This prolonged target engagement may offer a therapeutic advantage by sustaining the desired pharmacological effect even as the systemic concentration of the drug decreases. For researchers in drug development, these findings highlight the potential of optimizing inhibitor kinetics to enhance therapeutic outcomes. Further investigation into the in vivo consequences of this difference in target residence time is warranted to fully understand its clinical implications.

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